molecular formula C19H21NO2 B12357823 Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid

Cat. No.: B12357823
M. Wt: 295.4 g/mol
InChI Key: KKSMMUXMPIVMCZ-ZWKOTPCHSA-N
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Description

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and m-tolyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of Benzyl and m-Tolyl Groups: The benzyl and m-tolyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyrrolidine ring or the benzyl/m-tolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidines or benzyl/m-tolyl derivatives.

Scientific Research Applications

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid
  • Trans-1-benzyl-4-o-tolylpyrrolidine-3-carboxylic acid
  • Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

Uniqueness

Trans-1-benzyl-4-m-tolylpyrrolidine-3-carboxylic acid is unique due to the specific positioning of the m-tolyl group, which imparts distinct steric and electronic properties. These properties influence the compound’s reactivity and interaction with molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C19H21NO2/c1-14-6-5-9-16(10-14)17-12-20(13-18(17)19(21)22)11-15-7-3-2-4-8-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m0/s1

InChI Key

KKSMMUXMPIVMCZ-ZWKOTPCHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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